molecular formula C5H13NO B140979 Dimepranol CAS No. 108-16-7

Dimepranol

Cat. No. B140979
CAS RN: 108-16-7
M. Wt: 103.16 g/mol
InChI Key: NCXUNZWLEYGQAH-UHFFFAOYSA-N
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Patent
US08530468B2

Procedure details

1-(Dimethylamino)propan-2-ol (187 mg, 1.81 mmol) was added to a stirred suspension of sodium hydride (123 mg, 60% in mineral oil, 1.81 mmol) in 1,4-dioxane. After 30 minutes, 5-amino-3-chloropyrazine-2-carbonitrile (140 mg, 0.906 mmol) was added. The vial was capped and the reaction mixture was heated to 100° C. overnight. The reaction mixture was concentrated, diluted with methanol and adsorbed onto an SPE (TsOH) cartridge (pre-conditioned with methanol). The cartridge was rinsed with methanol and the product was eluted with 2 M NH3 in methanol. The basic fractions were concentrated to give the title compound as an orange oil which was used without further purification (79.2 mg, 0.358 mmol, 40%). LC-MS (1) Rt=1.33 m/z (ESI+) 222 (MH+).
Quantity
187 mg
Type
reactant
Reaction Step One
Quantity
123 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
140 mg
Type
reactant
Reaction Step Two
Name
title compound

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:7])[CH2:3][CH:4]([OH:6])[CH3:5].[H-].[Na+].[NH2:10][C:11]1[N:12]=[C:13](Cl)[C:14]([C:17]#[N:18])=[N:15][CH:16]=1>O1CCOCC1>[NH2:10][C:11]1[N:12]=[C:13]([O:6][CH:4]([CH3:5])[CH2:3][N:2]([CH3:7])[CH3:1])[C:14]([C:17]#[N:18])=[N:15][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
187 mg
Type
reactant
Smiles
CN(CC(C)O)C
Name
Quantity
123 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
140 mg
Type
reactant
Smiles
NC=1N=C(C(=NC1)C#N)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was capped
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with methanol
WASH
Type
WASH
Details
The cartridge was rinsed with methanol
WASH
Type
WASH
Details
the product was eluted with 2 M NH3 in methanol
CONCENTRATION
Type
CONCENTRATION
Details
The basic fractions were concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
title compound
Type
product
Smiles
NC=1N=C(C(=NC1)C#N)OC(CN(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.